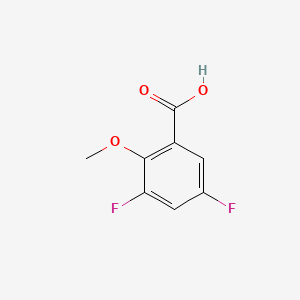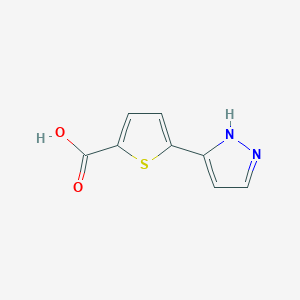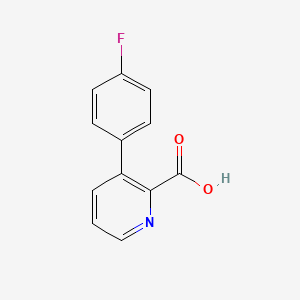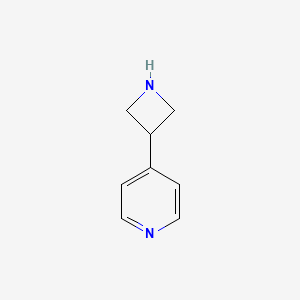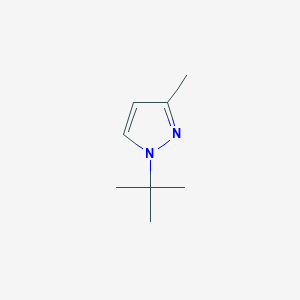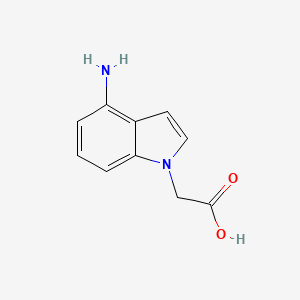
Acide 2-(4-amino-1H-indol-1-yl)acétique
Vue d'ensemble
Description
2-(4-amino-1H-indol-1-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss 2-(4-amino-1H-indol-1-yl)acetic acid, they do provide insights into the synthesis and properties of related indole compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. The paper titled "Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid" describes a method for obtaining indole compounds with an amino group on the benzene ring. This method involves the indolization of ethyl levulinate p-acetaminophenylhydrazone, which could potentially be adapted for the synthesis of 2-(4-amino-1H-indol-1-yl)acetic acid by modifying the starting materials and reaction conditions to target the desired substitution pattern on the indole ring .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. While the specific structure of 2-(4-amino-1H-indol-1-yl)acetic acid is not provided in the papers, the structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . This technique could similarly be employed to determine the precise molecular structure of 2-(4-amino-1H-indol-1-yl)acetic acid, which would be essential for understanding its chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex due to the reactivity of the indole ring and the presence of functional groups. The papers do not provide specific reactions for 2-(4-amino-1H-indol-1-yl)acetic acid, but the synthesis of related compounds suggests that reactions such as indolization, substitution, and imine formation could be relevant . These reactions are important for the modification of indole compounds to enhance their properties or to create derivatives with specific functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2-(4-amino-1H-indol-1-yl)acetic acid are influenced by their molecular structure. The presence of amino and acetic acid groups suggests that the compound would exhibit both basic and acidic properties, respectively. It would likely be soluble in polar solvents and could form salts with acids or bases. The exact properties would need to be determined experimentally, as they are not discussed in the provided papers.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole se sont avérés avoir des applications potentielles dans le traitement du cancer . Ils peuvent agir comme des composés biologiquement actifs qui peuvent cibler les cellules cancéreuses . Cela en fait un domaine de recherche prometteur pour le développement de nouveaux traitements contre le cancer.
Activité antimicrobienne
Les dérivés de l'indole présentent également des propriétés antimicrobiennes . Cela signifie qu'ils peuvent être utilisés pour développer de nouveaux médicaments capables de lutter contre différents types de microbes .
Traitement de divers troubles
Les dérivés de l'indole se sont avérés efficaces pour traiter divers types de troubles dans le corps humain . Cette activité à large spectre en fait une ressource précieuse dans le développement de nouveaux médicaments .
Activité antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre la grippe A .
Activité anti-inflammatoire
Certains dérivés de l'indole, tels que les analogues de l'indométhacine du 2-(4-(méthylsulfonyl)phényl)-1-substitué-indole, ont été synthétisés et évalués pour leur activité inhibitrice in vitro de la COX-2 ainsi que pour leur activité anti-inflammatoire in vivo .
Activité anti-VIH
Certains dérivés de l'indole auraient une activité anti-VIH-1 potentielle . Cela en fait un domaine de recherche prometteur pour le développement de nouveaux traitements contre le VIH .
Safety and Hazards
Orientations Futures
Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . They have a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is immense potential to explore these compounds for newer therapeutic possibilities .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
These pathways are often associated with the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound’s action could result in a variety of cellular responses . These responses could include changes in cell signaling, gene expression, or metabolic activity, depending on the specific target and pathway involved .
Analyse Biochimique
Biochemical Properties
2-(4-amino-1H-indol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(4-amino-1H-indol-1-yl)acetic acid, have been shown to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The compound’s interactions with enzymes such as α-glucosidase suggest potential inhibitory effects, which could be relevant for therapeutic applications .
Cellular Effects
2-(4-amino-1H-indol-1-yl)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, the compound’s impact on cell signaling pathways, such as those involving protein kinases, can modulate cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 2-(4-amino-1H-indol-1-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to specific receptors and enzymes, such as α-glucosidase, suggests a non-competitive inhibition mechanism . This interaction can lead to downstream effects on cellular processes, including alterations in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-amino-1H-indol-1-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to 2-(4-amino-1H-indol-1-yl)acetic acid in in vitro and in vivo studies has demonstrated consistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(4-amino-1H-indol-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential mutagenic and carcinogenic effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(4-amino-1H-indol-1-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, indole derivatives are known to influence metabolic flux and metabolite levels, which can impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-amino-1H-indol-1-yl)acetic acid within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in particular cellular compartments can affect its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-amino-1H-indol-1-yl)acetic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-(4-aminoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKGBFOOAVIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303991 | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245568-73-3 | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




